molecular formula C27H28N4O5 B12493047 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12493047
M. Wt: 488.5 g/mol
InChI Key: SEWAREYODAZHMR-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate: is a complex organic compound that features a piperazine ring substituted with a benzyl group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The nitrophenyl group is introduced through an amidation reaction with 2-methyl-3-nitrobenzoic acid.

    Esterification: Finally, the benzoate ester is formed by reacting the compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands. The piperazine ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting signaling pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperidin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a benzyl group and a nitrophenyl group on the piperazine ring distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H28N4O5/c1-19-22(9-6-10-24(19)31(34)35)26(32)28-23-17-21(27(33)36-2)11-12-25(23)30-15-13-29(14-16-30)18-20-7-4-3-5-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,28,32)

InChI Key

SEWAREYODAZHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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